N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-6-amine
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is a complex organic compound characterized by the presence of bromine, nitro, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3-nitrobenzaldehyde with 2-(4-bromophenyl)-1,3-benzoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H11Br2N3O3 |
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Molecular Weight |
501.1 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]methanimine |
InChI |
InChI=1S/C20H11Br2N3O3/c21-14-4-2-13(3-5-14)20-24-17-8-6-15(10-19(17)28-20)23-11-12-1-7-16(22)18(9-12)25(26)27/h1-11H |
InChI Key |
YIOODLBXSFRCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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